Product packaging for Carbonyl pyridone(Cat. No.:)

Carbonyl pyridone

Cat. No.: B12366017
M. Wt: 121.09 g/mol
InChI Key: SBBCTVDKWRLARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonyl pyridones are a class of heterocyclic compounds recognized in medicinal chemistry for their versatile binding properties, primarily serving as effective scaffolds that can function as hydrogen bond donors and acceptors. This makes them highly valuable in fragment-based drug design, biomolecular mimetics, and as key motifs for interacting with kinase hinge regions . A significant application of this scaffold is in the development of antiviral agents, particularly as the core metal-chelating pharmacophore in second-generation HIV-1 integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Bictegravir . In this role, the carbonyl pyridone structure is critical for coordinating the divalent magnesium cations in the enzyme's active site, thereby potently inhibiting viral replication . Beyond antivirals, the this compound core is a privileged structure in drug discovery, exhibiting a broad spectrum of biological activities. Research has demonstrated its potential in developing compounds with antitumor, antimicrobial, and anti-inflammatory properties . For instance, triruthenium carbonyl complexes incorporating 4-pyridone ligands have shown potent in vitro anticancer activity against various human cancer cell lines , while other derivatives, such as carbonyl piperazines attached to a pyridoquinolone core, have exhibited good antibacterial activity . This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not for use in humans, diagnostics, or therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3NO2 B12366017 Carbonyl pyridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3NO2

Molecular Weight

121.09 g/mol

InChI

InChI=1S/C6H3NO2/c8-4-5-2-1-3-7-6(5)9/h1-3H

InChI Key

SBBCTVDKWRLARY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C=O)C(=O)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Carbonyl Pyridone Systems

De Novo Cyclization Strategies for Pyridone Ring Formation with Carbonyl Integration

These strategies focus on building the pyridone ring from acyclic precursors, integrating the carbonyl group as part of the ring system or as a key substituent during the cyclization process.

The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, has been adapted and refined for the synthesis of various pyridine derivatives, including those with carbonyl functionalities, often leading to dihydropyridines that can be subsequently oxidized to pyridines or directly to pyridones under specific conditions.

Hantzsch-Type Condensations and Mechanistic Refinements

Oxidative Cycloadditions Involving β-Enamine Carbonyl CompoundsAn extension of the Hantzsch strategy involves oxidative cycloadditions where β-enamine carbonyl compounds serve as key intermediatesmdpi.com. These reactions often employ oxidants or specific reaction conditions to facilitate the cyclization and subsequent aromatization to the pyridine or pyridone ring. For example, a Hantzsch-type strategy has been developed utilizing β-enamine carbonyl compounds with rongalite, leading to substituted pyridines, which can be adapted for pyridone synthesismdpi.com. These methods leverage the reactivity of enamine carbonyls in cycloaddition pathways to construct the heterocyclic coremdpi.comresearchgate.net.

The Kröhnke pyridine synthesis is a well-established method for preparing highly functionalized pyridines, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297) wikipedia.orgresearchgate.netnih.govresearchgate.netresearchgate.net. While primarily known for pyridine synthesis, modifications and the inherent reactivity of the intermediates can be directed towards pyridone formation. The mechanism involves the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization with ammonia (B1221849) wikipedia.orgbaranlab.org. Variations have explored using 1,3-dicarbonyl compounds as starting materials in place of α-pyridinium methyl ketone salts, broadening its applicability wikipedia.org.

The direct cyclization of 1,5-dicarbonyl compounds with ammonia or hydroxylamine (B1172632) is a fundamental route to pyridines and, under specific conditions, pyridones scribd.combaranlab.orgresearchgate.netnih.govclockss.org. One-pot strategies streamline this process, often starting from readily available precursors that are converted in situ to the 1,5-dicarbonyl intermediates, followed by cyclization. These methods are attractive for their efficiency and atom economy. For instance, a transition-metal-free one-pot synthesis of 1,5-diketones has been developed, which are then readily converted to substituted pyridines using ammonium acetate nih.govacs.org. Similarly, other one-pot methodologies utilize precursors that generate 1,5-dicarbonyls, facilitating subsequent cyclization to pyridine derivatives researchgate.netresearchgate.net.

Cyclic condensation reactions, including intramolecular cyclizations, are powerful tools for constructing the pyridinone ring system. These methods often involve substrates with pre-organized functional groups that undergo cyclization to form the heterocyclic core.

Intramolecular Cyclization: Strategies involving intramolecular condensation reactions are employed for pyridone synthesis. For example, a solid-phase macrocyclization method generating 2-pyridone rings relies on the intramolecular condensation between dimethoxy-propionic amide units chemrxiv.org. Other approaches utilize intramolecular cyclizations of functionalized precursors, such as enaminonitriles or other activated methylene (B1212753) compounds with carbonyl substrates, leading to pyridone structures rsc.orgorganic-chemistry.org. Rhodium(III)-catalyzed intramolecular pyridone formation has also been reported as a macrocycle-forming transformation researchgate.net.

Multicomponent Condensations: Various multicomponent reactions, beyond the classical Hantzsch, are utilized. For example, reactions involving cyanoacetamide or malononitrile (B47326) derivatives with carbonyl substrates and ammonia sources can lead to 3-cyano-2-pyridone derivatives through a sequence of Knoevenagel condensation, Michael addition, and cyclization rsc.org. The synthesis of fused 2-pyridones has been achieved through microwave-assisted acyl-ketene imine cyclocondensation reactions acs.org.

Post-Synthetic Functionalization of Pyridone Nuclei

Strategic Introduction of Carbonyl Functionalities into Pyridine Frameworks

The construction of pyridone frameworks often involves the strategic introduction of carbonyl functionalities into existing pyridine rings or the synthesis of pyridine rings that already incorporate carbonyl groups. Several approaches have been developed to achieve this:

Functionalization of Pyridine Rings: Pyridone ring formation can be achieved by introducing carbonyl groups into pyridine or related six-membered ring systems frontiersin.org. One established method involves the oxidation of pyridine rings directly to pyridones acs.org. Furthermore, Minisci-type carbonylation reactions, utilizing reagents like 1,3,5-trioxanes as aldehyde equivalents, can install carbonyl groups at specific positions on the pyridine ring rsc.org. The oxidation of methyl substituents on pyridine rings also serves as a route to introduce carbonyl functionalities rsc.org.

Skeletal Transformations: Advanced skeletal editing strategies can transform pyridine rings into other carbocyclic systems, such as benzene (B151609) derivatives, with the concomitant installation of ketone functionalities through ring-opening, olefination, and electrocyclization sequences rsc.org.

Precursor Synthesis: Classical methods, such as the approach by Lin et al., involved converting pyridine into 4-nitropyridine-N-oxide using hydrogen peroxide and nitric acid, followed by acetylization and elimination steps to generate the pyridone structure frontiersin.org.

Transition Metal-Catalyzed and Organocatalytic Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering efficient and selective pathways for constructing carbonyl pyridone systems.

Palladium-Catalyzed Cascade and Cross-Coupling Reactions

Palladium catalysis plays a pivotal role in both the functionalization of pre-formed pyridone scaffolds and the construction of pyridine rings bearing carbonyl groups.

Carbonylative Coupling for Ketone Synthesis: Palladium catalysts, often in conjunction with ligands like Xantphos, facilitate the carbonylative coupling of aryl or vinyl triflates with carbon monoxide (CO) in the presence of pyridine additives. This process generates reactive N-acyl pyridinium (B92312) salts, which act as potent Friedel-Crafts acylating agents for the synthesis of ketones from arenes nih.govrsc.orgsemanticscholar.orgrsc.org. The pyridine moiety is crucial for stabilizing reactive intermediates, enabling efficient arene functionalization nih.govrsc.orgsemanticscholar.orgrsc.org.

Synthesis of Substituted Pyridones: Palladium-catalyzed cross-coupling reactions of pyridone triflates with various nucleophiles, such as aryl boronic acids, alkynes, and zinc reagents, provide efficient access to N- and 4-substituted pyridones thieme-connect.com. These reactions often proceed under mild conditions, including room temperature, and exhibit broad substrate scope thieme-connect.com.

C-H Functionalization Strategies: Palladium catalysis enables direct C-H functionalization, including oxidative olefination and arylation of 2-pyridones snnu.edu.cn. Furthermore, oxidative CH/CH cross-coupling reactions involving pyridine N-oxides and heterocycles have been developed rsc.org.

Pyridocarbonylation: Palladium-catalyzed C(sp²)–H pyridocarbonylation of N-aryl-2-aminopyridines allows for the synthesis of fused heterocyclic systems, such as pyrido[2,1-b]quinazolin-11-one, where the pyridine ring acts as an internal nucleophile acs.org.

Pyridine Sulfinates in Cross-Coupling: Pyridine sulfinates have emerged as stable and versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides, facilitating the synthesis of diverse linked pyridine structures acs.orgnih.gov.

Table 1: Palladium-Catalyzed Transformations for this compound Systems

Reaction TypeSubstrate(s)Catalyst SystemConditionsProduct TypeYield RangeReferences
Carbonylative CouplingAryl/Vinyl Triflate, COPd catalyst, Xantphos ligand, Pyridine additiveVaried (e.g., 130 °C, 4 atm CO)Ketones (via N-acyl pyridinium salts)Up to 87% nih.govrsc.orgsemanticscholar.orgrsc.org
Cross-CouplingPyridone triflatePd catalystAryl boronic acids/Zinc reagents, Room Temperature (RT)N-/4-substituted pyridonesGood thieme-connect.com
C-H Arylation2-PyridonesPd catalystOxidant (e.g., Ag₂CO₃)Arylated 2-pyridonesHigh snnu.edu.cn
PyridocarbonylationN-Aryl-2-aminopyridinesPd catalystCOFused pyridoquinazolinonesNot specified acs.org
Cross-CouplingPyridine sulfinatesPd catalystAryl/heteroaryl halidesLinked pyridinesBroad scope acs.orgnih.gov

Copper-Catalyzed Carbon-Nitrogen Bond Formations and Cleavages

Copper catalysis offers mild and efficient methods for forming and cleaving C-N bonds, crucial for synthesizing and functionalizing this compound structures.

N-Arylation of 2-Pyridones: A significant advancement is the copper-catalyzed N-arylation of 2-pyridones using diaryliodonium salts. These reactions proceed efficiently at room temperature, typically employing CuCl as the catalyst, to yield N-arylpyridine-2-ones in high yields (23-99%) nih.govresearchgate.netacs.orgacs.orgresearchgate.net. This method has been successfully applied to the synthesis of the antifibrotic drug Pirfenidone nih.govresearchgate.netacs.orgacs.org.

C-N Bond Formation via C-H Activation: Copper catalysts mediate C-N bond formation through C-H activation, enabling the synthesis of complex heterocycles like imidazo[1,2-a]pyridines from N-(2-pyridinyl)enaminones thieme-connect.com.

C-N Bond Cleavage for Pyridine Assembly: Copper-catalyzed cleavage of C-N bonds in aromatic methylamines provides a route for assembling pyridine derivatives, including 2,4,6-trisubstituted pyridines acs.orgnih.govresearchgate.net. In specific cases, using pyridin-2-yl methylamine (B109427) can lead to α-alkylation of ketones, forming β-(pyridin-2-yl) ketones acs.orgnih.gov.

Rearrangements and Cyclizations: Copper catalysts also facilitate enantioselective O-to-N propargylic thieme-connect.comCurrent time information in Bangalore, IN.-rearrangements, leading to N-propargylic-2-pyridones rsc.org. Furthermore, copper-mediated C-N bond formation is instrumental in synthesizing imidazopyridinone derivatives dergipark.org.trresearchgate.net.

Selective Amination: Copper-catalyzed selective C-N bond formation can be achieved with various halopyridines and amines, heterocycles, and amides, offering precise functionalization rsc.org.

Cascade Reactions: Copper-catalyzed cascade reactions involving enaminones and ammonium chloride can construct pyridine rings through concerted C-N and C=C bond cleavage pathways nih.gov.

Table 2: Copper-Catalyzed Transformations for this compound Systems

Reaction TypeSubstrate(s)Catalyst SystemConditionsProduct TypeYield RangeReferences
N-Arylation2-PyridonesCuCl (10 mol%)Diaryliodonium salts, Room Temperature (RT)N-arylpyridine-2-ones23-99% nih.govresearchgate.netacs.orgacs.orgresearchgate.net
C-N Bond Formation (C-H)N-(2-Pyridinyl)enaminonesCu catalystNot specifiedImidazo[1,2-a]pyridinesNot specified thieme-connect.com
C-N Bond CleavageAromatic methylaminesCu catalystNot specifiedPyridine derivativesUp to 95% acs.orgnih.govresearchgate.net
O-to-N Migration3-Alkyl-substituted 2-pyridonesCu catalystNot specifiedN-propargylic-2-pyridonesHigh ee rsc.org
C-N Bond FormationUrea derivativesCuI, DBUNot specifiedImidazopyridinones31-67% dergipark.org.trresearchgate.net
Selective C-N Formation2-Amino/hydroxy/bromo-5-halopyridines, aminesCu catalyst, Ethylene glycol ligandNot specifiedSubstituted pyridinesExcellent rsc.org
Cascade ReactionEnaminonesCu catalystAmmonium chloride, AerobicPyridinesNot specified nih.gov

Nickel-Catalyzed Transformations

Nickel catalysis offers versatile pathways for C-H functionalization, C-N bond activation, and carbonylation, contributing to the synthesis of this compound derivatives.

C3-Selective Alkylation of 2-Pyridones: Nickel catalysts, such as Ni(cod)₂/dppp systems, promote the direct C3-selective alkylation of 2-pyridones with α-bromo carbonyl compounds. This reaction proceeds via an alkyl radical intermediate, providing functionalized pyridones nih.gov.

C-H Functionalization for Pyridone Synthesis: Nickel catalysts are highly effective in C-H functionalization of nitrogen-containing heterocycles. Intramolecular C-H alkylation and arylation reactions catalyzed by nickel complexes are employed to construct pyridone derivatives mdpi.com. For instance, Ni(cod)₂/AlMe₃ systems catalyze the intramolecular C-H alkylation of alkenyl-substituted pyridones, yielding fused-ring pyridone structures mdpi.com.

Enantioselective Arylation: Nickel-catalyzed enantioselective cross-coupling reactions of arylzinc reagents with in situ generated pyridinium ions (from pyridine and chloroformates) produce enantioenriched 2-aryl-1,2-dihydropyridines. These products serve as valuable chiral building blocks that can be readily converted into chiral piperidine (B6355638) derivatives rsc.orgrsc.org.

Reductive Alkylation and Carbonylation: Nickel catalysis is also utilized in reductive alkylation of pyridines via C-N bond activation for ketone synthesis researchgate.net. Furthermore, nickel-catalyzed carbonylation reactions, employing CO surrogates, are effective for synthesizing carbonyl compounds, including dialkyl ketones from alkyl iodides rsc.org.

Mechanistic Investigations and Chemical Reactivity of Carbonyl Pyridone Compounds

Electrophilic and Nucleophilic Interactions at Carbonyl Centers within Pyridone Structures

The carbonyl carbon in pyridone structures is inherently electrophilic due to the electronegativity of the oxygen atom, making it susceptible to nucleophilic attack. This behavior is analogous to that observed in other carbonyl compounds like aldehydes and ketones libretexts.orgutdallas.edu. Nucleophiles, which are electron-rich species, can attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. The electron-withdrawing nature of the pyridine (B92270) ring, particularly the nitrogen atom, can further enhance this electrophilicity.

Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Lewis base, coordinating with electrophiles or Lewis acids. This dual nature allows pyridone carbonyls to participate in a variety of reactions. For instance, the ambident nature of pyridone anions, which can react at either the nitrogen or oxygen atom, has been extensively studied. Highly reactive electrophiles tend to favor attack at the oxygen atom, while stabilized electrophiles might lead to N-substitution acs.org. The reactivity of 4-pyridones and their anions has been compared to that of substituted phenoxide ions, indicating a significant nucleophilic character cdnsciencepub.com.

Reaction Mechanisms of Carbonyl Hydration and Analogous Processes in Pyridones

Carbonyl hydration, the addition of water across the C=O double bond, is a common reaction for carbonyl compounds. In pyridones, this process follows similar mechanistic principles. Under neutral conditions, water can act as a weak nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate is then protonated on the oxygen atom. However, this reaction is often reversible and can be slow with weak nucleophiles like water unless catalyzed libretexts.orgox.ac.uklibretexts.org.

Acid catalysis can accelerate hydration by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis, on the other hand, involves the deprotonation of water to form the more nucleophilic hydroxide (B78521) ion, which then attacks the carbonyl carbon libretexts.orgox.ac.uklibretexts.org. In some rearrangements of pyran structures, a hydration process leading to pyridone intermediates has been proposed scielo.org.mx.

Tautomerism and Conformational Dynamics of Carbonyl Pyridone Derivatives

A hallmark of many pyridone structures, particularly 2-pyridone and 4-pyridone, is their ability to undergo lactam-lactim tautomerism. This involves the migration of a proton from the nitrogen atom to the oxygen atom (lactam form, C=O) or from an exocyclic oxygen to the ring nitrogen (lactim form, C-OH) wikipedia.orgnih.govchemtube3d.comchemtube3d.comnih.govresearchgate.netrsc.org.

Reduction and Oxidation Chemistry of Carbonyl Moieties in Pyridone Systems

The carbonyl group in pyridones can undergo characteristic reduction and oxidation reactions. Reduction typically involves the conversion of the carbonyl group to a hydroxyl group (alcohol) or further to a methylene (B1212753) group, depending on the reducing agent and conditions. Common reducing agents like metal hydrides (e.g., NaBH₄, LiAlH₄) or catalytic hydrogenation can be employed. The specific mechanism often involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate, which is subsequently protonated libretexts.orgucsb.edu.

Oxidation of the pyridone system can occur at various positions, but the carbonyl group itself is generally resistant to direct oxidation under mild conditions. However, the broader pyridone ring system can be involved in oxidation processes. For instance, NAD⁺ and NADP⁺, which contain a dihydropyridine (B1217469) ring, can undergo overoxidation leading to pyridone ribosides acs.org. The reactivity of pyridine derivatives with oxidizing agents can lead to N-oxides, which can then be used to direct substitution reactions wikipedia.org.

Radical Reaction Pathways and Intermediate Characterization

Radical reactions involving carbonyl pyridones can occur at various sites on the ring or at the carbonyl group itself. For example, Mn(III)-mediated reactions can lead to C3-selective alkylation and arylation of 2-pyridones, proceeding via a homolytic aromatic substitution (HAS)-type mechanism rsc.org. Nickel-catalyzed reactions have also been reported for C3-selective alkylation, involving the formation of Ni–H intermediates rsc.org. The characterization of radical intermediates in these processes often relies on trapping experiments or spectroscopic methods that can detect transient species. Understanding these pathways is crucial for developing selective functionalization strategies for pyridone scaffolds rsc.org.

Metal-Mediated Reaction Mechanisms for Bond Formation and Cleavage

Metal catalysis plays a significant role in the functionalization of pyridone systems, enabling selective bond formation and cleavage. For instance, transition metals like palladium, nickel, and rhodium are employed in C–H functionalization reactions. These reactions often involve coordination of the metal to the pyridone ring, followed by C–H bond activation and subsequent coupling with other substrates rsc.org.

For example, Rh-catalyzed directed C6-borylation of 2-pyridones, followed by Suzuki–Miyaura cross-coupling, demonstrates metal-mediated C–C bond formation rsc.org. Nickel catalysis has been used for C6-selective alkenylation and alkylation, where the mechanism involves coordination of the pyridone to a Lewis acidic aluminum center, increasing the electrophilicity of the C6 position, followed by oxidative addition to a Ni(0) species rsc.org. These metal-mediated transformations offer powerful tools for synthesizing complex pyridone derivatives by precisely controlling regioselectivity and reactivity.

Advanced Theoretical and Computational Chemistry of Carbonyl Pyridone Systems

Computational Analysis of Electronic Structure and Chemical Reactivity Indices

Electron Density Distribution and Transfer Fractions

Understanding how electron density is distributed within carbonyl pyridone molecules and how it shifts during interactions is crucial for predicting their reactivity and properties. Computational studies often employ methods like Density Functional Theory (DFT) to map these distributions.

Research on related systems, such as the interaction between pyridine (B92270) and formaldehyde (B43269), reveals how electron density distribution influences binding. In pentafluoropyridine⋅⋅⋅formaldehyde adducts, full ring fluorination dramatically alters the electron density distribution, creating a π-hole and changing electron donor-acceptor capabilities nih.gov. This suggests that substituents on the pyridine ring significantly impact the electronic landscape, which in turn affects interactions with carbonyl compounds. While direct studies on "this compound" electron density distribution and transfer fractions are not explicitly detailed in the provided snippets, the general principles of electron density analysis in related pyridine-carbonyl systems highlight the importance of these calculations for understanding molecular interactions and reactivity. For instance, studies on nucleophilic substitution reactions of pyridine with carbonyl compounds reveal that the LUMO of the transition state is often composed of mixed orbitals originating from both the nucleophile (pyridine) and the substrate (carbonyl compound), indicating electron transfer and orbital mixing researchgate.netrsc.orgscispace.comrsc.org.

Electrostatic Potential and Charge Decomposition Analysis

Electrostatic potential (ESP) maps and Charge Decomposition Analysis (CDA) provide detailed insights into the electronic nature of molecules, identifying regions of positive and negative electrostatic potential and dissecting the contributions to chemical bonding.

For carbonyl compounds, molecular electrostatic potential (MESP) analysis reveals negative potential minima associated with oxygen atoms, which are sensitive to electronic charge perturbations caused by substituents acs.org. In pyridine derivatives, electrostatic potential maps show that lone pair electrons on the nitrogen atom are localized and not distributed around the ring, indicating specific interaction sites libretexts.org. Studies on pyridine-3-carbonitrile (B1148548) derivatives show that oxygen, cyano, and nitro groups possess higher electron density (red surfaces), while electron-deficient areas (blue surfaces) are located on the pyridine nitrogen atom, suggesting susceptibility to nucleophilic attack at oxygen-containing groups and electrophilic character at the nitrogen researchgate.net.

Charge Decomposition Analysis (CDA) has been instrumental in understanding reaction mechanisms. For instance, in nucleophilic substitution reactions involving pyridine and carbonyl compounds, CDA reveals that the LUMOs of transition states are often a mix of nucleophile and substrate orbitals, leading to the classification of these reactions as "SNm" (mixed) researchgate.netrsc.orgscispace.comrsc.org. This analysis helps to characterize the nature of the orbital interactions driving the reaction.

Mechanistic Elucidation and Transition State Profiling through Computational Studies

Computational studies are vital for dissecting complex reaction mechanisms and characterizing transition states, offering a detailed view of the energy landscape.

Solvation Effects and Continuum Models in Reaction Dynamics

The influence of the solvent environment on reaction dynamics is significant and is often modeled using continuum solvation models. These models, such as the Polarizable Continuum Model (PCM) researchgate.netnih.govscirp.org and its variants like IEF-PCM scirp.orgresearchgate.netacs.org and SMD researchgate.netrsc.org, treat the solvent as a continuous medium with specific dielectric properties. They are employed to calculate solvation free energies and to account for solvent-induced shifts in spectroscopic properties or reaction barriers researchgate.netnih.govugent.be. For instance, calculations for nucleophilic substitution reactions of pyridine with acyl chlorides have been performed in dichloromethane (B109758) solution using the IEF-PCM solvation model rsc.org. While continuum models capture bulk effects, they may not fully account for specific solute-solvent interactions like hydrogen bonding rsc.orgnih.gov.

Cooperative Catalytic Mechanisms and Their Computational Validation

Computational studies can also validate proposed cooperative catalytic mechanisms. For example, in the context of palladium-catalyzed reactions, computational analysis has been used to understand the role of ligands and solvent effects in optimizing catalytic cycles for alkoxycarbonylation rsc.org. Research into novel ligands for palladium-catalyzed lactamization has involved DFT calculations to predict free energy barriers, suggesting that specific pyridine/pyridone ligands can enhance catalytic efficiency rsc.org. While direct examples of cooperative catalysis involving simple this compound systems are not explicitly detailed in the provided search results, the general application of computational methods to validate catalytic mechanisms is well-established.

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be correlated with experimental data. This correlation serves as a powerful validation tool for the proposed molecular structures and computational methodologies.

Studies on 5,8-quinolinedione-betulin hybrids, which incorporate a quinolinedione moiety (related to pyridine-carbonyl systems), showed good correlation between experimental and calculated FT-IR and NMR spectra mdpi.com. Analysis of carbonyl bands in these hybrids, using DFT calculations, helped confirm their substitution patterns mdpi.com. Similarly, calculations of vibrational frequencies and NMR chemical shifts for pyridine derivatives have demonstrated good agreement with experimental values, validating the computational models used scirp.orgresearchgate.netresearchgate.netajol.infochemmethod.com. For instance, the calculated IR spectra of carbonyl compounds often show characteristic absorption bands that align well with experimental observations, aiding in the identification of functional groups and structural features scirp.orgmdpi.comajol.infochemmethod.com. The comparison of calculated and experimental spectroscopic data is a cornerstone for confirming molecular structures and understanding electronic properties.

Catalytic Applications of Carbonyl Pyridone Ligands and Complexes

Pyridonate Ligand Architectures in Homogeneous and Heterogeneous Catalysis

The efficacy of pyridonate-based catalysts is deeply rooted in the flexible coordination chemistry of the ligand itself. The 2-pyridonate ligand is an L-X type donor, part of the 1,3-N,O-hetero-bidentate family, and its metal complexes are inspired by the active site of the [Fe]-hydrogenase metalloenzyme. rsc.org This natural inspiration has spurred the development of synthetic models for various catalytic applications. rsc.org Metal-ligand cooperativity, hemilability, and proton-responsivity are key features of pyridonate ligands that contribute to their catalytic prowess. rsc.org

Design and Synthesis of 3d Transition Metal Complexes

The development of 3d transition metal complexes with pyridonate ligands has been a significant area of research, driven by the earth-abundance and low cost of these metals. acs.org The coordination versatility of pyridonates has led to the synthesis of diverse dinuclear and polynuclear 3d transition metal complexes. rsc.org However, mononuclear complexes, which can more closely mimic the active sites of some enzymes, have also been reported. rsc.org

Learning from the [Fe]-hydrogenase, researchers have developed 3d-transition metal complexes with pyridonate ligands for potent catalytic transformations. rsc.org For instance, vanadium(III) pyridonate complexes have been synthesized and shown to be active in the reductive coupling of alcohols. acs.org These complexes demonstrate the importance of metal-ligand cooperativity, where the pyridonate ligand facilitates the binding of the alcohol substrate. acs.org

Cobalt(II) pyridonate complexes have also been synthesized and investigated for their catalytic activity. nih.gov The modular nature of the pyridonate ligand platform allows for the tuning of the steric and electronic properties of the resulting metal complex, influencing its catalytic behavior. nih.gov For example, cobalt complexes with phosphinomethyl-pyridone ligands have been prepared and used in the double hydroboration of pyridines. nih.gov

The synthesis of these complexes often involves the reaction of a suitable 3d transition metal precursor with the deprotonated pyridone ligand. The resulting complexes can exhibit various coordination modes, including κ¹-N, κ²-N,O, and bridging modes, which in turn influence their reactivity. rsc.org

Development of Noble Metal Catalysts with Pyridonate Ligands

While research into 3d transition metal catalysts is expanding, historically, noble metals such as iridium (Ir), ruthenium (Ru), and palladium (Pd) have been more extensively studied with pyridonate ligands. rsc.org These noble metal complexes have demonstrated high efficiency in a variety of catalytic reactions. rsc.org

For example, an iridium(III) complex featuring a bi(κ-N-2-pyridonate) ligand has shown good conversion rates in the hydrogenation of carbon dioxide to formate (B1220265) and methanol, as well as in the dehydrogenation of formic acid. rsc.org Another example is a ruthenium complex with a planar N,N,N-pincer type bis(2-hydroxy-6-iminopyridyl)-isoindoline ligand, which contains two hydroxypyridine motifs and is active in the hydroboration of organic nitriles. rsc.org

Palladium catalysts bearing bis(trifluoromethyl)pyridonate ligands have been shown to exhibit high activity in undirected C–H olefination and carboxylation reactions with a range of substrates. rsc.org The design of these noble metal catalysts often focuses on creating a stable yet reactive metal center, where the pyridonate ligand plays a crucial role in modulating the electronic environment and providing a cooperative binding site.

Specific Catalytic Transformations Enabled by Carbonyl Pyridone Systems

The unique properties of this compound ligands and their metal complexes have enabled a variety of important catalytic transformations, ranging from redox reactions to the formation of new element-hydrogen bonds.

Dehydrogenative Oxidation and Hydrogenation Reactions

Pyridonate-based catalysts have proven to be effective in both the forward and reverse reactions of dehydrogenation and hydrogenation. This duality is often attributed to the principle of microscopic reversibility and the ability of the metal-ligand scaffold to facilitate hydride transfer steps.

Dehydrogenative Oxidation:

Trinuclear ruthenium carbonyl complexes chelated with 6-bromopyridine alcohol ligands have been synthesized and shown to be highly active catalysts for the dehydrogenative oxidation of secondary alcohols to ketones. rsc.org These reactions proceed with good to excellent yields. rsc.org The catalytic cycle is believed to involve the coordination of the alcohol to the ruthenium center, followed by β-hydride elimination to form the ketone and a metal hydride species.

CatalystSubstrateProductYieldReference
[6-bromopyC(CH₂)₄O]Ru₃(CO)₉1-phenylethanolAcetophenone>90% rsc.orgrsc.org
[6-bromopyC(CH₂)₅O]Ru₃(CO)₉1-phenylethanolAcetophenone>90% rsc.orgrsc.org
[6-bromopyC(Me)₂O]Ru₃(CO)₉1-phenylethanolAcetophenone- rsc.org
[6-bromopyCMeC₆H₅O]Ru₃(CO)₉1-phenylethanolAcetophenone88% rsc.org

Table showing the catalytic performance of trinuclear ruthenium carbonyl complexes in the dehydrogenative oxidation of 1-phenylethanol.

Similarly, palladium-catalyzed dehydrogenative reactions of carboxylic acids have been achieved using pyridine-pyridone ligands, leading to the synthesis of α,β-unsaturated carboxylic acids. nih.gov

Hydrogenation Reactions:

The reverse reaction, hydrogenation, is also effectively catalyzed by pyridonate complexes. The biomimetic [Fe]-hydrogenase models containing pyridonate ligands are a prime example of systems designed for H₂ activation and hydrogenation reactions. rsc.org The proposed catalytic cycle for the [Fe]-hydrogenase involves the heterolytic splitting of H₂ assisted by the pyridonate ligand to form an Fe-H complex, which then transfers a hydride to the substrate. rsc.org

Pyridonate complexes of 3d transition metals, from manganese to copper, have demonstrated catalytic activities in various reductive transformations, including hydrogenation. rsc.org

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of an E-H bond (where E can be B, Si, N, etc.) across an unsaturated bond, are a powerful tool in organic synthesis. Pyridonate metal complexes have been successfully employed in a range of these transformations. rsc.org The key to their success lies in the cooperative action of the metal center and the pyridonate ligand in cleaving the H-E bond. rsc.org

Hydroboration:

Cobalt(II) complexes supported by phosphinomethyl-pyridone ligands have been shown to catalyze the double hydroboration of pyridines. nih.gov The reaction of 4-methylpyridine (B42270) with pinacolborane (HBpin) in the presence of these catalysts leads to the formation of N-heterocyclic allyl boronates. nih.gov Nickel complexes with NHC-pyridonate ligands have also shown high catalytic activity in the Markovnikov-selective hydroboration of styrenes and the double hydroboration of nitriles to amines. rsc.org

CatalystSubstrateReagentProductConversionReference
(η⁵-C₅Me₅)Co(iPr₂P∩N)4-methylpyridineHBpinDouble hydroboration productNearly full nih.gov
(η⁵-C₅Me₅)Co(tBu₂P∩N)4-methylpyridineHBpinDouble hydroboration productNearly full nih.gov

Table illustrating the catalytic activity of cobalt pyridonate complexes in the double hydroboration of 4-methylpyridine.

Hydroaminoalkylation and Hydroamination:

Titanium pyridonate complexes have been successfully applied as catalysts in hydroaminoalkylation and hydroamination reactions. rsc.org The selectivity of these reactions is influenced by the coordination mode of the pyridonate ligand. rsc.org

The general mechanism for hydrofunctionalization involves the formation of an intermediate metal hydride complex through the cleavage of the H-E bond of substrates like silanes and boranes. rsc.org

Carbon Dioxide and Formic Acid Transformations

The utilization of carbon dioxide (CO₂) as a C1 feedstock and formic acid as a hydrogen storage material are critical areas of green chemistry research. This compound complexes have shown promise in facilitating these transformations.

An iridium(III) complex with a bi(κ-N-2-pyridonate) ligand has demonstrated catalytic activity in the hydrogenation of CO₂ to both formate and methanol. rsc.org This suggests that the pyridonate ligand can effectively mediate the transfer of hydride species to the relatively inert CO₂ molecule.

Furthermore, the same iridium complex is also capable of catalyzing the reverse reaction: the dehydrogenation of formic acid. rsc.org This reversible transformation is of significant interest for chemical hydrogen storage applications. Phosphine-pyridonate ruthenium complexes have also been evaluated for the base-free hydrogenation of carbon dioxide. rsc.org

Quantum chemical calculations have elucidated a plausible mechanism for the pyridine-catalyzed reduction of CO₂ to methanol, which proceeds through the formation of formate and formaldehyde (B43269) as intermediates. nih.gov Although this study focuses on pyridine (B92270) itself, the principles of hydride and proton transfer are relevant to the reactivity of pyridonate ligands within a metal complex.

Alkylation and Olefination of Carbonyl Compounds

This compound ligands, often in their deprotonated pyridonate form, are integral to catalysts that facilitate the alkylation of carbonyl compounds. These reactions frequently leverage a metal-ligand cooperation mechanism. For instance, manganese carbonyl complexes bearing a 1,8-naphthyridine-N-oxide ligand, which contains a pyridonate moiety, have been successfully employed in the alkylation of ketones through a hydrogen-borrowing mechanism rsc.org.

In a notable application, rhodium(I) complexes have been used to catalyze the C6-selective decarbonylative alkylation of 2-pyridones themselves, using alkyl carboxylic acids or their anhydrides as the alkylating agents. This transformation proceeds via a chelation-assisted C–H activation pathway, demonstrating high yields and broad functional group tolerance acs.orgnih.govnsf.gov. The directing group on the pyridone nitrogen, often another pyridine ring, is crucial for achieving high regioselectivity at the C6 position nsf.gov. This method provides a direct route to functionalized 2-pyridone structures, which are prevalent in bioactive molecules nsf.gov.

The scope of this rhodium-catalyzed reaction is extensive, accommodating various primary and secondary alkyl carboxylic acids. The process involves the decarbonylation of the anhydride (B1165640) or acid, followed by the alkylation of the pyridone ring nih.gov.

Table 1: Selected Examples of Rh(I)-Catalyzed C6-Alkylation of 1-(pyridin-2-yl)pyridin-2(1H)-one

Alkylating Agent (Anhydride)ProductYield (%)Reference
Propionic anhydride6-ethyl-1-(pyridin-2-yl)pyridin-2(1H)-one95 nih.gov
Isobutyric anhydride6-isopropyl-1-(pyridin-2-yl)pyridin-2(1H)-one98 nih.gov
Cyclopropanecarboxylic anhydride6-cyclopropyl-1-(pyridin-2-yl)pyridin-2(1H)-one88 nih.gov
Phenylacetic anhydride6-benzyl-1-(pyridin-2-yl)pyridin-2(1H)-one78 nih.gov

Regarding olefination, molybdenum complexes have been shown to catalyze the intramolecular carbonyl-carbonyl olefination to produce various heterocycles rsc.org. This strategy has been extended to the intermolecular deoxygenative cross-coupling of 1,3-dicarbonyl compounds with α-ketoesters to synthesize 2-pyrone derivatives, which contain the this compound structure rsc.org.

Cross-Coupling and C-N Coupling Processes

Complexes featuring this compound (pyridonate) ligands are effective catalysts for a variety of cross-coupling reactions. Simple iron salts, for example, can catalyze the reaction of 2-pyridone derivatives with Grignard reagents, leading to either 1,6-addition products or, in the presence of a dipolar aprotic cosolvent, a formal ring opening/cross-coupling to yield Z,E-configured dienoic acid amides nih.govresearchgate.net.

Palladium complexes incorporating pyridone-based ligands have been specifically designed for C–H functionalization reactions. These bifunctional ligands, which evolved from mono-N-protected amino acids, feature a pyridone unit that acts as a potent internal base to assist in a concerted metalation-deprotonation (CMD) mechanism, thereby accelerating C–H bond cleavage and enabling previously challenging transformations researcher.life. Similarly, nickel(II) complexes stabilized by pyridine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated catalytic activity in C–S cross-coupling reactions nih.gov.

In the realm of C–N bond formation, palladium-catalyzed cross-coupling is a foundational method for synthesizing aromatic amines acs.org. Pyridine-containing palladium complexes are recognized as efficient precatalysts that rapidly generate the active catalytic species under common reaction conditions acs.org. The development of these catalysts often involves the synthesis of complex polydentate ligands where pyridone or related pyridine frameworks are key structural components acs.orgresearchgate.net.

Table 2: Applications of this compound-Related Ligands in Coupling Reactions

Metal CatalystLigand TypeReaction TypeKey FeatureReference
Iron(Tricarbonyl)iron pyridone complex (in situ)Ring Opening / Cross-CouplingCatalyzes reaction of 2-pyridones with Grignard reagents. nih.govresearchgate.net
Palladium(II)Bifunctional Pyridone LigandsC-H FunctionalizationPyridone moiety acts as an internal base in a CMD mechanism. researcher.life
Nickel(II)Pyridine-functionalized NHCC-S Cross-CouplingMechanochemical synthesis of catalyst and subsequent use. nih.gov
PalladiumVarious PhosphinesC-N Cross-CouplingPyridine-containing complexes act as effective precatalysts. acs.org

Mechanistic Insights into Catalytic Cycles Involving this compound Species

Role of Metal-Ligand Cooperativity and Synergistic Effects

Metal-ligand cooperativity (MLC) is a central theme in the catalytic chemistry of this compound complexes. The 2-pyridonate ligand is particularly versatile, capable of engaging in multiple modes of reactivity, including acting as a proton-responsive and redox-active participant in the catalytic cycle rsc.orgrsc.org. This behavior is inspired by the active site of [Fe]-hydrogenase, where such cooperative effects are crucial rsc.orgrsc.org.

In catalytic cycles, the pyridonate ligand can facilitate the heterolytic cleavage of unpolarized E–H bonds (e.g., H₂). This MLC pathway results in the formation of a metal hydride and a protonated pyridinol ligand, an essential step in transfer hydrogenation, dehydrogenation, and hydrogen-borrowing mechanisms rsc.org. Vanadium pyridonate complexes exhibit similar cooperativity in the reductive coupling of alcohols, where the hemilability of the ligand facilitates initial substrate binding acs.orgacs.org.

Theoretical and experimental studies on the palladium-catalyzed methoxycarbonylation of alkenes using a ferrocene-based ligand with pyridyl-phosphine arms have provided detailed mechanistic insights rsc.orgrsc.org. DFT calculations showed that the rate-determining step, the alcoholysis of a palladium acyl intermediate, is significantly accelerated by MLC. The pyridyl nitrogen acts as a built-in base, deprotonating the alcohol to enable a facile intramolecular nucleophilic attack on the acyl group rsc.orgrsc.org.

Characterization of Catalytically Active Intermediates

The elucidation of catalytic mechanisms relies heavily on the identification and characterization of key intermediates. In the iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridones, a (tricarbonyl)iron pyridone complex was isolated and structurally characterized by X-ray crystallography, providing strong evidence for the nature of the catalytically relevant species nih.govresearchgate.net.

Stoichiometric studies of vanadium pyridonate catalysts in the reductive coupling of benzylic alcohols have led to the isolation of crucial intermediates. The reaction of a dimeric vanadium(III) pyridonate complex with benzhydrol allowed for the characterization of a resulting alkoxide complex. Upon heating, this intermediate converts to a dimeric vanadium(IV) oxo complex, confirming a bimetallic pathway and providing experimental support for a proposed V(III)/V(IV) redox cycle acs.orgacs.org.

In the palladium-catalyzed methoxycarbonylation system, X-ray crystallography of isolated intermediates confirmed the hemilabile coordination of the pyridyl nitrogen atom to the palladium center rsc.orgrsc.org. Similarly, studies on rhodium(III) complexes with pyridine-2-yloxy-silyl-based ligands have led to the synthesis and characterization of rhodium(III) hydride species, which are key intermediates in catalytic hydrogenation reactions csic.es. These characterizations provide a snapshot of the catalyst's state during the reaction cycle and are vital for understanding its function.

Rational Catalyst Design Based on Electronic and Steric Factors

The rational design of catalysts bearing this compound ligands focuses on tuning their electronic and steric properties to control reactivity and selectivity researchgate.netacs.org. For palladium(II)-catalyzed C–H activation, a systematic evolution of ligands from mono-N-protected amino acids to bifunctional pyridones has led to significant enhancements in catalytic efficiency researcher.life. The pyridone moiety was identified as a superior CMD-active group, and linking it to other coordinating groups allowed for the creation of bidentate ligands that could access previously difficult C–H functionalization reactions researcher.life.

By developing two distinct classes of pyridine-pyridone ligands, researchers achieved divergent outcomes in the palladium-catalyzed dehydrogenation of carboxylic acids. Depending on the ligand structure, the reaction could be directed to form either α,β-unsaturated carboxylic acids or γ-alkylidene butenolides, showcasing a high level of catalyst control over selectivity nih.gov.

The design of palladium catalysts for aerobic alcohol oxidation also benefits from this approach. Integrating a pyridine-carboxylate ligand, which is stable to oxidation, provides a robust scaffold. Modifying substituents on the pyridine ring allows for systematic variation of the steric and electronic environment around the metal center, thereby optimizing catalytic performance us.es. This principle of tuning ligand properties is fundamental to developing catalysts with desired activities and selectivities for specific transformations researchgate.net.

Applications in Advanced Materials Science and Supramolecular Chemistry

Fabrication of Pyridone-Derived Ligands for Coordination Complexes

Pyridone-based moieties, particularly 2-pyridonates, are highly versatile ligands in coordination chemistry. rsc.orgresearchgate.net Deprotonation of the 2-pyridone tautomer yields the 2-pyridonate anion, where the negative charge is delocalized between the nitrogen and oxygen atoms, making both available for metal coordination. rsc.org This dual-donor capability allows for a variety of coordination modes, including monodentate (κ¹-N or κ¹-O), chelating (κ²-N,O), and various bridging modes (μ). rsc.orgresearchgate.net The specific coordination is influenced by factors such as the metal center, other ligands present, and reaction conditions. rsc.org

The versatility of the pyridone platform is further enhanced by the ease of functionalization at multiple positions on the ring, allowing for the introduction of additional donor groups to create multidentate ligands. rsc.orgsacredheart.edu This adaptability enables the synthesis of a wide array of coordination complexes with diverse geometries and electronic properties. For instance, pyridine (B92270) alkoxide ("pyalk") ligands, which feature both a pyridine nitrogen and an alkoxide oxygen, have been synthesized through Grignard reactions with precursors like 2-acetylpyridine. sacredheart.edu These ligands exhibit strong coordination ability and electronic tunability, making them valuable in creating catalysts and other functional materials. sacredheart.edu The synthesis of bidentate pyridine-pyridone ligands has also been explored for applications in catalysis, where the ligand can switch between different coordination modes to facilitate reaction steps. nih.gov

The coordination of pyridonate ligands can significantly alter the bond lengths within the ring. For example, in ruthenium pyridonate complexes, a monodentate κ¹-N coordination results in a C–O bond distance of 1.27 Å, similar to free 2-pyridone, while a chelating κ²-N,O coordination elongates the C–O bond to 1.30–1.35 Å, indicating increased single-bond character. rsc.org This illustrates the electronic flexibility of the pyridone ligand upon coordination.

Self-Assembly and Supramolecular Architectures of Carbonyl Pyridone Derivatives

A defining feature of carbonyl pyridones, particularly 2-pyridone and 4-pyridone, is their ability to form robust hydrogen-bonded dimers. nih.govnih.gov In the solid state, 2-pyridone molecules preferentially exist as the lactam tautomer and readily form a characteristic R₂²(8) supramolecular homosynthon, where two molecules are connected by a pair of N–H···O hydrogen bonds. nih.govacs.org This dimeric motif is remarkably stable and has been observed to persist even when co-crystallized with other molecules, such as perfluorinated halocarbons, where the pyridone dimer acts as a halogen bond acceptor. nih.govacs.org

The self-assembly of 4-pyridone chains also demonstrates a cooperative effect between hydrogen bonding and π-system aromaticity. nih.gov Computational studies have shown that the formation of N–H···O=C hydrogen bonds polarizes the exocyclic C=O bond, which in turn increases the 4n+2 π-electron delocalization within the six-membered ring. nih.gov This enhanced aromaticity strengthens the hydrogen bonds, creating a mutually reinforcing interaction that promotes the formation of stable, ordered chains. nih.gov

This predictable self-assembly behavior is fundamental to crystal engineering and the design of supramolecular architectures. By utilizing the pyridone homosynthon as a reliable building block, it is possible to construct more complex, multi-component solids. nih.gov For example, dicarboxylic acids can act as linkers between pyridone dimers to form extended chains through O–H···O hydrogen bonds. nih.gov Similarly, the self-assembly of molecules containing both pyridine and pyrrole (B145914) rings is driven by N(pyridine)···H–N(pyrrole) hydrogen bonds, leading to highly stable, ordered two-dimensional structures on surfaces. acs.org

Integration of Pyridone Units in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The predictable coordination chemistry and structural rigidity of pyridone derivatives make them suitable components for MOF synthesis. The ability of pyridone-based ligands to connect metal centers allows for the construction of extended, porous networks.

Oxazolidinone derivatives containing a pyridyl group have been used to generate metal complexes that serve as nodes in MOF structures. rsc.org The integration of pyridone-based polycarboxylic acids as organic linkers in the synthesis of cobalt-containing MOFs has also been demonstrated. researchgate.net These materials are of interest for their potential applications in electrochemistry due to their high surface area and the presence of accessible metal sites. researchgate.net The inherent functionality of the pyridone unit can be exploited to impart specific properties, such as catalytic activity or selective guest binding, to the resulting MOF.

Engineering Photophysical Properties of Pyridone-Containing Complexes

The incorporation of this compound units into metal complexes offers a powerful strategy for engineering their photophysical properties, leading to applications in luminescent materials and sensors. elsevierpure.com The electronic properties of the pyridone ligand, and its interplay with the metal center, dictate the nature of the excited states and the resulting emission characteristics. nih.gov

Many luminescent metal complexes based on pyridine-type ligands have been developed, with emission arising from metal-to-ligand charge transfer (MLCT) states. elsevierpure.comresearchgate.net In cycloplatinated(II) complexes, the ancillary ligands, including those derived from pyridone, play a crucial role in modulating the electron density at the metal center and, consequently, the energy of the MLCT transition. nih.gov For instance, a series of cycloplatinated(II) complexes containing 2-vinylpyridine (B74390) were found to be luminescent at room temperature, with emission in the yellow-orange region. nih.gov

Pyridone-containing ligands have also been incorporated into lanthanide complexes to enhance their near-infrared (NIR) luminescence. nih.gov By functionalizing a pyridine-based chelator with triazole pendants, researchers achieved a significant shift to lower excitation energies and increased molar absorptivity, resulting in a larger number of emitted photons and better detection sensitivity for Nd³⁺ and Yb³⁺ complexes. nih.gov The photophysical properties of zirconium(IV) complexes with pyrrolide-based ligands, which are structurally related to pyridones, have also been investigated, revealing weak photoluminescence through thermally activated delayed fluorescence (TADF). nih.govacs.org

The fluorescence properties are not limited to metal complexes. The minor tautomer of 2(1H)-pyridones, the pyridinol form, can be observed directly using fluorescence spectroscopy. rsc.org Furthermore, fluorescent peptidomimetics based on a thiazolino-fused 2-pyridone core have been synthesized, demonstrating the utility of the pyridone scaffold in developing fluorescent probes. acs.org

Complex TypeKey FeaturePhotophysical PropertyReference
Cycloplatinated(II)2-vinylpyridine ligandRoom-temperature phosphorescence (yellow-orange) nih.gov
Lanthanide (Nd³⁺, Yb³⁺)Pyridine-triazole ligandNear-infrared (NIR) luminescence nih.gov
Zirconium(IV)Pyrrolide-based ligandThermally Activated Delayed Fluorescence (TADF) nih.govacs.org
Palladium(II)Tridentate C^N^N ligandLuminescence in frozen matrices (~520 nm) researchgate.net

Electrochemical Investigations of Materials Containing this compound Units

The electrochemical behavior of this compound derivatives and their metal complexes has been a subject of significant research, with implications for catalysis, sensing, and energy storage. mdpi.comnih.gov Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are common techniques used to probe the redox properties of these materials. mdpi.com

Studies on a series of 2-pyridone derivatives revealed that their electrochemical activity is largely determined by the presence of a hydroxyl group at the 6-position of the pyridone ring. mdpi.combg.ac.rs The electrooxidation process was found to be pH-dependent, with the deprotonated anionic form being the most electrochemically active. mdpi.com For platinum complexes containing bridging α-pyridonate ligands, CV studies have shown quasi-reversible redox reactions involving a concerted two-electron transfer between [Pt(II)]₂ and [Pt(III)]₂ forms. acs.org The peak potential for the reduction of the platinum(III) dimer was observed at +0.63 V vs. SCE. acs.org

The redox activity of pyridone-based ligands is also critical in biomimetic chemistry. Synthetic copper(II) and copper(I) complexes with pyridine-based ligands have been created to mimic the redox activity and structural properties of the copper binding site in the enzyme Cu,Zn superoxide (B77818) dismutase (SOD1). digitellinc.com

In the context of energy storage, carbonylpyridinium compounds have been successfully employed as electrode materials in solid-state lithium-ion-type organic batteries (LOBs). nih.gov These materials exhibit desirable electrochemical properties that can be modified and enhanced for practical applications. nih.gov The electrochemical reduction of pyridinium (B92312) itself has been studied on various electrode surfaces, where it can be reduced to adsorbed hydrogen. wpmucdn.com The presence of a carbonyl group, as in 4-acetylpyridine, can influence the reaction; however, the vertical adsorption of the pyridine ring on platinum through its nitrogen atom can inhibit the hydrogenation of the carbonyl group by increasing its distance from the electrode surface. acs.org

Compound/ComplexElectrochemical TechniqueKey FindingReference
2-Pyridone DerivativesCV, SWVElectrooxidation depends on -OH at position 6; deprotonated form is more active. mdpi.combg.ac.rs
cis-Diammineplatinum(III) DimerCV, Differential Pulse VoltammetryQuasi-reversible two-electron redox reaction ([Pt(III)]₂/[Pt(II)]₂). acs.org
Carbonylpyridiniums-Viable electrode materials for Li-ion-type organic batteries. nih.gov
PyridiniumCVReduction is substrate-specific; reversible on Pt, irreversible on Ag, Au, Cu. wpmucdn.com

Q & A

Q. What are the fundamental synthetic strategies for constructing the pyridone core, and how do they influence functionalization?

The pyridone core is synthesized via methods like Guareschi-Thorpe condensation (cyclization of diketones with cyanoacetamide), metal-catalyzed cross-coupling , and directing group-assisted ring formation . For example, alkylation of active methylene compounds followed by intramolecular cyclization (e.g., diethyl malonate reacting with benzylamine derivatives) yields substituted pyridones. Key spectroscopic markers include IR peaks for C=O (~1,645 cm⁻¹) and N–H (~3,275 cm⁻¹), with NMR signals for carbonyl carbons at ~166 ppm .

Q. How does tautomerism in 2-pyridone affect its hydrogen-bonding behavior and experimental characterization?

2-Pyridone exhibits keto-enol tautomerism , reversing hydrogen-bond donor/acceptor roles: the enol form donates via N–H and accepts via carbonyl oxygen. IR and ¹³C NMR distinguish tautomers: 2-pyridone shows amide-like C=O stretches (~1,680 cm⁻¹), while N-methyl derivatives (locked in keto form) lack N–H signals . This impacts ligand-protein interactions, as tautomer stability influences binding modes .

Q. What is the role of the pyridone ring in medicinal chemistry, particularly in kinase inhibitors?

The pyridone ring acts as a hydrogen-bonding scaffold and π-stacking motif . In EGFR inhibitors, its carbonyl forms hydrogen bonds with backbone amides (e.g., Val690), while the ring aligns with hydrophobic pockets (e.g., Pro694). Spatial orientation (e.g., cyanophenyl substituents at 85.1° dihedral angles) balances target selectivity and potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyridone-based inhibitors for enzyme targets like glycogen phosphorylase?

SAR analysis prioritizes substituent positioning (e.g., 3,4-dichlorobenzyl "bookends" enhance π-stacking) and dimerization strategies . For glycogen phosphorylase inhibitors, pyridone dimers achieved IC₅₀ values of 230–260 nM by extending binding interactions. Key parameters include spatial compatibility of the pyridone ring with the enzyme’s active site and substituent hydrophobicity .

Q. What methodological challenges arise in resolving tautomeric equilibria during bioactivity assays, and how are they addressed?

Tautomerism introduces variability in binding affinity measurements. Techniques include:

  • Locked analogs : N-methylation prevents enolization, stabilizing the keto form .
  • Computational modeling : DFT calculations predict dominant tautomers under physiological conditions .
  • Crystallography : Resolving hydrogen-bond networks in protein-ligand complexes (e.g., CECR2-BRD inhibitors) confirms binding-competent tautomers .

Q. How are dual-porosity models applied to analyze pyridone transport in environmental systems?

In groundwater studies, pyridone injection tests (Peclet number Pe = 11) fit dual-porosity models (Moench 1995), where matrix diffusion delays peak concentrations. The rising limb of breakthrough curves is analyzed using dimensionless time-concentration plots, distinguishing advection-dominated (single-porosity) vs. diffusion-affected transport .

Q. What nonbonded interactions (e.g., S···O) are critical in pyridone-containing ligands, and how are they modeled?

Sulfur-carbonyl oxygen contacts (e.g., 2.76 Å in GABA ligands) enhance conformational rigidity. Computational tools (MD simulations, QM/MM) quantify these interactions, with van der Waals radii thresholds (S: 1.80 Å, O: 1.52 Å) guiding docking studies. Such interactions stabilize coplanar arrangements of heterocycles, improving binding entropy .

Q. What structural modifications enhance the antibacterial activity of tetracyclic pyridone carboxylic acids?

Introducing epoxymethano bridges (e.g., compound 4a) improves DNA gyrase inhibition (IC₅₀ = 0.33 µg/mL). Activity correlates with substituent electronegativity (O > NCH₃ > C=O at position 10) and conformational restriction (thiazolidine rings enhance Gram-positive targeting) .

Q. How do pyridone-containing ligands induce conformational changes in enzyme binding pockets?

In acetylcholinesterase, pyridone binding flips the Gly117-Gly118 peptide bond to avoid steric clashes. Molecular dynamics simulations reveal this rearrangement facilitates hydrogen bonding between the pyridone carbonyl and Gly117 backbone, critical for inhibitor residence time .

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